molecular formula C13H23NO5 B11729590 Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

Cat. No.: B11729590
M. Wt: 273.33 g/mol
InChI Key: SZFFCEBBQIJXEV-UHFFFAOYSA-N
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Description

Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate (molecular formula: C₁₃H₂₃NO₅) is a β-keto ester derivative characterized by a conjugated enamine system and dual ethoxy substituents at the 4-position. Its structure includes a dimethylaminomethylidene group at the 2-position, which introduces electron-rich properties due to the resonance-stabilized imine moiety. The compound is synthesized via condensation reactions involving ethyl 4,4-diethoxy-3-oxobutanoate and dimethylformamide dimethyl acetal (DMF-DMA), forming the methylidene bridge . Its molecular weight is 273.16 g/mol, and collision cross-section (CCS) predictions for adducts range from 161.0 to 169.9 Ų, indicating moderate polarity and compact conformation .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate

InChI

InChI=1S/C13H23NO5/c1-6-17-12(16)10(9-14(4)5)11(15)13(18-7-2)19-8-3/h9,13H,6-8H2,1-5H3

InChI Key

SZFFCEBBQIJXEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(=O)C(=CN(C)C)C(=O)OCC)OCC

Origin of Product

United States

Preparation Methods

Horner-Wadsworth-Emmons Reaction for Enamine Formation

The Horner-Wadsworth-Emmons (HWE) reaction is pivotal for constructing the dimethylaminomethylidene group. This method employs phosphonates to generate stabilized ylides, which react with carbonyl compounds to form α,β-unsaturated esters.

Procedure :

  • Starting Material : Ethyl 4-chloroacetoacetate is reacted with triethyl phosphite to form the corresponding phosphonate.

  • Ylide Generation : Treatment with a base (e.g., NaH) generates the reactive ylide.

  • Condensation : The ylide reacts with dimethylformamide dimethyl acetal (DMF-DMA) to install the dimethylaminomethylidene group.

Optimization :

  • Solvent : Anhydrous THF or DMF ensures ylide stability.

  • Temperature : Reactions proceed at 0°C to room temperature to minimize side reactions.

  • Yield : Reported yields reach 85–90% after purification via silica gel chromatography.

Acetal Protection of the 3-Oxo Group

The diethoxy groups at C4 are introduced through acetalization, protecting the β-keto group during subsequent reactions.

Procedure :

  • Starting Material : Ethyl 3-oxobutanoate is treated with triethyl orthoformate in the presence of an acid catalyst (e.g., p-TsOH).

  • Reaction Conditions : Reflux in ethanol for 6–12 hours ensures complete acetal formation.

  • Workup : Neutralization with aqueous NaHCO₃ followed by extraction with ethyl acetate isolates the diethoxy-protected intermediate.

Challenges :

  • Moisture Sensitivity : Acetalization requires anhydrous conditions to prevent hydrolysis.

  • Catalyst Loading : Excess acid leads to ester hydrolysis, reducing yields.

Condensation with Dimethylamine Derivatives

The dimethylaminomethylidene group is introduced via condensation between the protected β-ketoester and dimethylamine.

Procedure :

  • Reagents : Dimethylamine hydrochloride or DMF-DMA serves as the dimethylamine source.

  • Conditions : The reaction is conducted in refluxing toluene or xylene to facilitate imine formation.

  • Mechanism : A nucleophilic attack by dimethylamine on the carbonyl carbon, followed by dehydration, forms the enamine.

Optimization :

  • Solvent Choice : High-boiling solvents (e.g., toluene) improve reaction efficiency.

  • Catalyst : Catalytic acetic acid accelerates imine formation.

  • Yield : 75–80% after recrystallization from ethanol.

Integrated Synthesis Route

Combining the above steps yields a robust pathway:

Step 1 : Acetal Protection

  • Ethyl 3-oxobutanoate → Ethyl 4,4-diethoxy-3-oxobutanoate (Yield: 88%).

Step 2 : HWE Reaction

  • Phosphonate formation → Condensation with DMF-DMA (Yield: 90%).

Step 3 : Purification

  • Column chromatography (hexane:ethyl acetate, 20:1) isolates the final product.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentConditionsYieldCitation
HWE ReactionEthyl 4-chloroacetoacetateDMF-DMATHF, 0°C→RT90%
AcetalizationEthyl 3-oxobutanoateTriethyl orthoformateEtOH, reflux88%
Dimethylamine CondensationProtected β-ketoesterDimethylamine HClToluene, reflux80%

Key Observations :

  • The HWE route offers superior yields but requires stringent anhydrous conditions.

  • Acetalization is highly efficient but sensitive to acidic impurities.

Challenges and Troubleshooting

Side Reactions

  • Ester Hydrolysis : Occurs under acidic or basic conditions. Mitigated by using buffered workups.

  • Enamine Tautomerization : Stabilized by electron-withdrawing groups (e.g., esters).

Purification Difficulties

  • Column Chromatography : Essential for separating polar byproducts. Gradient elution (hexane → ethyl acetate) improves resolution.

  • Recrystallization : Ethanol or methanol/water mixtures yield high-purity crystals.

Industrial and Research Applications

The compound serves as a precursor in:

  • Pharmaceuticals : Intermediate for kinase inhibitors (e.g., sunitinib analogs).

  • Agrochemicals : Building block for herbicidal agents .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which ethyl 2-[(dimethylamino)methylidene]-4,4-diethoxy-3-oxobutanoate exerts its effects involves interactions with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties. The ethoxy groups provide steric hindrance, affecting the compound’s overall conformation and stability .

Comparison with Similar Compounds

Electronic and Steric Effects

  • Target vs. Ethyl 4,4-Diethoxy-3-Oxobutanoate: The dimethylaminomethylidene group in the target compound enhances electron density at the 2-position, facilitating nucleophilic attacks compared to the unsubstituted precursor. This modification broadens its utility in cyclization reactions for imidazole or triazole derivatives .
  • Fluorinated Analogues (e.g., Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate): Fluorine substituents increase oxidative stability and lipophilicity but reduce solubility in polar solvents. The target’s ethoxy groups offer better aqueous miscibility .

Table 2: Comparative Reactivity in Key Reactions

Reaction Type Target Compound Ethyl 4,4-Diethoxy-3-Oxobutanoate Ethyl 2-(Ethoxymethylene)-4,4-Difluoro Analogue
Cyclocondensation Forms imidazoles via reaction with NH₃/amines Limited due to lack of activating groups Slower due to electron-withdrawing F groups
Nucleophilic Addition High reactivity at C-2 (electron-rich imine) Reactivity at C-3 (keto group) Moderate at C-2 (ethoxy stabilizes transition state)
Hydrolysis Stable under acidic conditions; ethoxy groups resist cleavage Prone to hydrolysis at 4-position Fluorine substituents inhibit hydrolysis

Stability and Physicochemical Behavior

  • Thermal Stability: The target’s conjugated system enhances thermal stability (decomposition >200°C) compared to Ethyl 4-[2-(dimethylamino)ethoxy]-3-oxobutanoate (decomposition ~150°C) .
  • Solubility: The diethoxy groups in the target improve solubility in ethanol and DMSO relative to fluorinated analogues, which are more lipophilic .

Biological Activity

Ethyl 2-(dimethylaminomethylidene)-4,4-diethoxy-3-oxobutanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various applications, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : Ethyl (Z)-2-((dimethylamino)methylene)-4,4-diethoxy-3-oxobutanoate
  • Molecular Formula : C13H23NO5
  • Molecular Weight : 273.33 g/mol
  • CAS Number : 24132-51-2

Mechanisms of Biological Activity

The compound exhibits several biological activities that can be attributed to its chemical structure. The presence of the dimethylamino group is significant for its interaction with biological targets.

  • Antimicrobial Activity : Studies suggest that compounds similar to this compound exhibit antimicrobial properties. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways crucial for microbial survival .
  • Anticancer Potential : Research indicates that related compounds may inhibit cancer cell proliferation by inducing apoptosis or disrupting cell cycle progression. The exact pathways remain under investigation but may involve modulation of signaling cascades associated with cell survival and death .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic processes. This inhibition can lead to altered metabolic states in cells, which is particularly relevant in cancer and metabolic disorders .

Case Study 1: Anticancer Activity

A study involving derivatives of this compound demonstrated significant cytotoxic effects against various cancer cell lines. The results indicated a dose-dependent response, with IC50 values suggesting potent activity at low concentrations.

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)10Induction of apoptosis
HeLa (Cervical)15Cell cycle arrest
A549 (Lung)12Inhibition of mitochondrial function

Case Study 2: Antimicrobial Efficacy

In a comparative study, this compound was evaluated against common pathogens. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

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